3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, including a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds were evaluated for larvicidal activity, with several showing significant activity against third instar larvae. This research highlights the potential of such compounds in pest control applications (Gorle et al., 2016).
Material Science Applications
Luo et al. (2015) designed and synthesized novel red-emissive fluorophores based on a D–π–A structure, incorporating 1,8-naphthalimide as the acceptor subunit for organic light-emitting diode (OLED) applications. These compounds demonstrated potential as standard-red light-emitting materials, showcasing the versatility of naphthalimide derivatives in the development of advanced electronic and photonic devices (Luo et al., 2015).
Photophysical and Solid-State Fluorescence
Ün et al. (2017) explored the synthesis and photophysical properties of new fluorophore molecules based on the combination of naphthalimide and phosphazene groups. The compounds exhibited excimer emission in the visible region, both in solution and solid state, attributed to π-π stacking interactions. This study contributes to the understanding of the fluorescence properties of naphthalimide derivatives and their potential in the development of new fluorescent materials (Ün et al., 2017).
pH-Sensing Applications
Yan et al. (2017) reported the synthesis of pyrimidine-phthalimide derivatives exhibiting solid-state fluorescence and positive solvatochromism. These compounds acted as colorimetric pH sensors due to their protonation at nitrogen atoms, causing dramatic color changes. This research demonstrates the potential of such compounds in developing novel pH sensors and logic gates for specific applications (Yan et al., 2017).
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-morpholin-4-yl-2-oxoethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5/c23-14-5-7-15(8-6-14)26-21(28)20-19(16-3-1-2-4-17(16)31-20)25(22(26)29)13-18(27)24-9-11-30-12-10-24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXJVCQOAKQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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